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N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine

Lipophilicity Drug-likeness Aqueous solubility

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine (CAS 1017221-38-3) is a C2,N2-disubstituted pyridine-2,5-diamine derivative with molecular formula C11H19N3O2 and molecular weight 225.29 g/mol. The compound features a pyridine core bearing a bis(2-methoxyethyl)amino substituent at the N2 position and a free primary amine at C5, placing it within the aminopyridine class of research chemicals used as synthetic building blocks, ligands in coordination chemistry, and scaffolds for kinase inhibitor design.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13447176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCOCCN(CCOC)C1=NC=C(C=C1)N
InChIInChI=1S/C11H19N3O2/c1-15-7-5-14(6-8-16-2)11-4-3-10(12)9-13-11/h3-4,9H,5-8,12H2,1-2H3
InChIKeyJKFXJFVFRGSAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine – Structural Identity and Procurement-Relevant Class Context


N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine (CAS 1017221-38-3) is a C2,N2-disubstituted pyridine-2,5-diamine derivative with molecular formula C11H19N3O2 and molecular weight 225.29 g/mol. [1] The compound features a pyridine core bearing a bis(2-methoxyethyl)amino substituent at the N2 position and a free primary amine at C5, placing it within the aminopyridine class of research chemicals used as synthetic building blocks, ligands in coordination chemistry, and scaffolds for kinase inhibitor design. [2] Its computed physicochemical profile—XLogP3 of 0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 5, topological polar surface area (TPSA) of 60.6 Ų, and seven rotatable bonds—distinguishes it from both simple N2,N2-dialkyl analogs and mono-(2-methoxyethyl) variants. [1]

Why N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine Cannot Be Replaced by Generic N2,N2-Dialkyl or Mono-(2-methoxyethyl) Pyridine Diamines


N2,N2-disubstituted pyridine-2,5-diamines with different N2-alkyl groups or mono-substitution patterns are not functionally interchangeable with N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine. The bis(2-methoxyethyl)amino group simultaneously delivers low lipophilicity (XLogP3 = 0.3 vs. 3.3 for the bis(2-methylpropyl) analog), elevated hydrogen-bond acceptor capacity (5 vs. 3 for dimethyl and bis(2-methylpropyl) analogs), and substantially greater topological polar surface area (60.6 vs. 42.2 Ų), all of which directly impact aqueous solubility, membrane permeability, and molecular recognition in both biological and coordination-chemistry applications. [1] The 2,5-diamine regiochemistry further distinguishes it from the 2,3-diamine positional isomer, where altered amine geometry modifies metal-chelating denticity and hydrogen-bonding topology. [2] Mono-substituted N2-(2-methoxyethyl)pyridine-2,5-diamine lacks the steric and electronic symmetry conferred by the bis-substitution pattern and presents two hydrogen bond donors, altering its derivatization chemistry and intermolecular interaction profile. [3] These quantifiable differences preclude direct substitution without re-optimization of the application system.

Quantitative Differentiation Evidence for N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine vs. Closest Structural Analogs


Lipophilicity Control: XLogP3 0.3 Achieves ~1000-Fold Lower Lipophilicity Than the Bis(2-methylpropyl) Analog

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine exhibits a computed XLogP3 of 0.3, compared with an XLogP3 of 3.3 for the closest lipophilic N2,N2-dialkyl analog, N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine. This represents a 3.0 log unit difference, corresponding to an approximately 1,000-fold difference in octanol–water partition coefficient. [1] The dimethyl analog (XLogP3 = 0.6) is closer in value but lacks the ether oxygen functionality that modulates both polarity and metabolic susceptibility. [2]

Lipophilicity Drug-likeness Aqueous solubility

Hydrogen-Bond Acceptor Enrichment: Bis(2-methoxyethyl)amino Group Provides 5 HBA vs. 3 for Simple Dialkyl Analogs

The target compound contains five hydrogen-bond acceptor atoms (two ether oxygens plus three nitrogen centers), compared with only three HBA for the N2,N2-dimethyl and N2,N2-bis(2-methylpropyl) analogs, which lack ether oxygen functionality. [1] The topological polar surface area correspondingly increases from 42.2 Ų (dialkyl analogs) to 60.6 Ų—a 43.6% increase that substantially enhances aqueous solvation while preserving sufficient lipophilic character for membrane interaction (XLogP3 = 0.3). [2]

Hydrogen-bond capacity Molecular recognition Solubility enhancement

Molecular Flexibility: 7 Rotatable Bonds Enable Conformational Adaptation vs. 1 Rotatable Bond in the N2,N2-Dimethyl Analog

The target compound possesses seven rotatable bonds—six contributed by the two 2-methoxyethyl chains and one by the C5-NH2 group—compared with a single rotatable bond (C5-NH2 only) in N2,N2-dimethylpyridine-2,5-diamine and five rotatable bonds in the bis(2-methylpropyl) analog. [1] This greater conformational freedom is accompanied by a higher molecular complexity index (173 vs. lower values for simpler analogs) and enables the compound to adapt its three-dimensional conformation for induced-fit binding to extended protein pockets or metal coordination spheres. [1]

Conformational entropy Ligand flexibility Binding adaptation

Class-Level CDK4 Selectivity: Bis(2-methoxyethyl)amino-Pyridine Motif Confers ~40-Fold Kinase Selectivity

A closely related compound bearing the 5-[bis(2-methoxyethyl)amino]pyridin-2-yl motif—2-({5-[bis(2-methoxyethyl)amino]pyridin-2-yl}amino)-8-cyclopentyl-6-acetyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one—demonstrates an IC50 of 51 nM against CDK4/Cyclin D1 versus an IC50 of 2,050 nM against CDK2/Cyclin A2, yielding an approximately 40-fold selectivity window. [1] The bis(2-methoxyethyl)amino group is explicitly noted in the literature as a solubilizing and selectivity-enhancing substituent in CDK4/6 inhibitor design. By contrast, N2,N2-dialkyl pyridine diamines with simple alkyl groups (methyl, isobutyl) lack this ether-oxygen-mediated selectivity modulation and are not represented in kinase-targeted patent literature. [2]

Kinase selectivity CDK4/CDK2 Cancer target engagement

Regiochemical Specificity: N2-Bis(2-methoxyethyl) Substitution Preserves a Single Free C5-NH2 for Chemoselective Derivatization

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine presents exactly one hydrogen bond donor (the C5 primary amine; HBD = 1), compared with two HBD in the mono-substituted N2-(2-methoxyethyl)pyridine-2,5-diamine (HBD = 2, both N2-H and C5-NH2). [1] The N5,N5-bis(2-methoxyethyl) regioisomer (CAS 571189-33-8) likewise has HBD = 1, but places the free amine at C2 adjacent to the pyridine nitrogen, altering the pKa and nucleophilicity of the available amine for conjugation chemistry. [2] The positional isomer N2,N2-bis(2-methoxyethyl)pyridine-2,3-diamine (CAS 135652-05-0) also has HBD = 1 but positions the free amine ortho to the ring nitrogen, yielding a different chelation geometry for metal coordination. [3]

Chemoselective derivatization Regiochemistry Synthetic building block

Evidence-Backed Application Scenarios for N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine Procurement


Kinase-Focused Medicinal Chemistry: CDK4/CDK6 Inhibitor Scaffold Development

The bis(2-methoxyethyl)amino-pyridine substructure is a validated motif in CDK4/CDK6 inhibitor design, with a class-representative compound achieving CDK4 IC50 = 51 nM and 40-fold selectivity over CDK2. [1] The compound's XLogP3 of 0.3 and TPSA of 60.6 Ų align with oral drug-likeness parameters, while the free C5-NH2 provides a single chemoselective handle for further elaboration into pyrido[2,3-d]pyrimidin-7-one or related fused-heterocycle inhibitor series. [2] Procure this compound as a central scaffold when developing selective CDK inhibitors where solubility and kinase selectivity are design prerequisites.

Coordination Chemistry: Bidentate Ligand with Tunable Solubility for Metal Complex Synthesis

Pyridine-2,5-diamine derivatives function as bidentate N,N'-donor ligands in transition-metal and lanthanide coordination chemistry. [1] The bis(2-methoxyethyl)amino group at N2 sterically modulates the metal-binding pocket while the ether oxygen atoms provide secondary coordination sites or hydrogen-bonding anchors for supramolecular assembly. [2] The XLogP3 of 0.3 ensures the ligand and its metal complexes remain soluble in polar organic solvents and aqueous-organic mixtures, overcoming the precipitation issues encountered with lipophilic N2,N2-dialkyl analogs (e.g., bis(2-methylpropyl) analog, XLogP3 = 3.3). [3]

Biochemical Probe Synthesis: Single-Point Derivatization via Free C5 Primary Amine

With exactly one hydrogen bond donor (C5-NH2; HBD = 1) and no competing N2-H, this compound enables unequivocal, single-site conjugation to fluorophores, biotin, or photoaffinity tags without the chemoselectivity complications of the mono-substituted analog (HBD = 2). [1] The seven rotatable bonds provide a flexible linker-like character between the pyridine core and the conjugated payload, reducing steric clash with target proteins. [2] This makes the compound a superior choice for assembling targeted chemical biology probes where monofunctionalization purity is critical for reproducible target engagement data.

Fragment-Based Drug Discovery: Soluble, Low-Complexity Fragment with Privileged Kinase-Binding Motif

At MW 225.29 and with a computed complexity of 173, this compound falls within fragment library specifications (MW < 300, heavy atom count = 16). [1] Its XLogP3 of 0.3 ensures aqueous solubility suitable for fragment screening at concentrations up to 1–10 mM without DMSO carryover artifacts, while the bis(2-methoxyethyl)amino group provides a class-validated kinase-binding pharmacophore. [2] The five hydrogen-bond acceptor sites offer multiple vector points for fragment-growing strategies, and the compound's 3D conformational flexibility (7 rotatable bonds) permits induced-fit recognition in diverse protein pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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